2.2x Faster SPAAC Kinetics of DBCO Compared to BCN
The dibenzocyclooctyne (DBCO) group demonstrates superior reaction kinetics in strain-promoted azide-alkyne cycloaddition (SPAAC) compared to the bicyclononyne (BCN) moiety. The second-order rate constant (k) for DBCO is approximately 0.31 M⁻¹s⁻¹, whereas for endo-BCN it is 0.14 M⁻¹s⁻¹, representing a 2.2-fold faster reaction rate for DBCO [1]. This indicates that DBCO-based reagents can achieve faster and more efficient labeling of azide-tagged biomolecules under identical conditions [2].
| Evidence Dimension | Second-order rate constant (k) for SPAAC reaction |
|---|---|
| Target Compound Data | k ≈ 0.31 M⁻¹s⁻¹ (DBCO) |
| Comparator Or Baseline | k ≈ 0.14 M⁻¹s⁻¹ (endo-BCN) |
| Quantified Difference | 2.2-fold faster for DBCO |
| Conditions | Assessed in standard SPAAC kinetic studies; DBCO, DIBAC 1 vs. endo-BCN 3, data compiled from Debets et al. review [1] |
Why This Matters
Faster reaction kinetics translate to higher labeling efficiency and shorter incubation times in experimental workflows, reducing sample preparation time and minimizing potential sample degradation.
- [1] Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P. J. T., van Hest, J. C. M., & van Delft, F. L. (2010). Reaction rate of the most reactive strain-promoted click reagents to date. PMC Table 1. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8163418/table/tab1/ View Source
- [2] Confluore. (n.d.). Bioorthogonal chemistry. Retrieved from https://www.confluore.com/bioorthogonal-chemistry/ View Source
